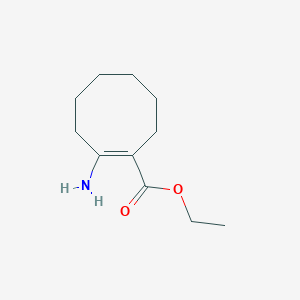

ethyl (1Z)-2-aminocyclooctene-1-carboxylate

Descripción

IUPAC Nomenclature and Stereochemical Configuration Analysis

Ethyl (1Z)-2-aminocyclooctene-1-carboxylate is a chiral cyclooctene derivative with a defined stereochemical configuration at the double bond. The IUPAC name reflects three key structural features:

- Core Structure : The cyclooctene ring serves as the parent structure, with substituents at positions 1 and 2.

- Functional Groups :

- 1-Carboxylate: Ethyl ester group (–O–COOEt) at carbon 1.

- 2-Amino: Primary amine (–NH₂) at carbon 2.

- Stereochemical Descriptor : The (1Z) notation indicates the relative configuration of substituents around the double bond.

Stereochemical Configuration

The (1Z) designation follows the Cahn–Ingold–Prelog (CIP) priority rules . For the double bond between carbons 1 and 2:

- Carbon 1 : The substituents are:

- Highest priority: Ethyl ester (–O–COOEt) due to oxygen’s higher atomic number.

- Second priority: Cyclooctene ring.

- Carbon 2 : The substituents are:

- Highest priority: Cyclooctene ring.

- Second priority: Primary amine (–NH₂).

The Z configuration arises because the higher-priority groups on both carbons (ester on C1 and ring on C2) are positioned on the same side of the double bond.

| Substituent | Carbon 1 Priority | Carbon 2 Priority |

|---|---|---|

| Ethyl ester (–O–COOEt) | 1 | – |

| Cyclooctene ring | 2 | 1 |

| Hydrogen | – | 2 |

Implications of Z Configuration

The Z configuration imposes steric constraints between the ester and amine groups, potentially influencing reactivity and conformational dynamics. This contrasts with the E isomer, where opposing substituents minimize steric clashes.

Molecular Geometry and Conformational Dynamics

The compound’s geometry is governed by the cyclooctene ring’s conformational flexibility and the stereochemical constraints of the Z configuration.

Cyclooctene Ring Conformations

Cyclooctene adopts multiple conformations due to non-bonded interactions and ring strain. Key conformers include:

- Boat-Chair (BC) : The most stable conformation, minimizing transannular repulsions.

- Twisted Boat-Chair (TBC) : A higher-energy variant with increased steric strain.

- Crown (Cr) : A planar conformation with alternating axial and equatorial hydrogens.

For this compound, the Z configuration may stabilize the boat-chair conformation by aligning the ester and amine groups in a non-steric arrangement. Computational studies on cyclooctene derivatives suggest that substituents influence conformational preferences through steric and electronic effects.

Substituent Effects

- Ester Group : The ethyl ester at C1 introduces electron-withdrawing effects, polarizing the double bond and potentially stabilizing certain conformations.

- Amine Group : The primary amine at C2 may participate in hydrogen bonding or interact with the ring’s conformational dynamics.

Conformational Energy Landscape

| Conformation | Relative Energy | Key Features |

|---|---|---|

| Boat-Chair (BC) | Lowest | Minimized transannular repulsions |

| Twisted Boat-Chair (TBC) | Higher | Increased steric strain |

| Crown (Cr) | Intermediate | Alternating axial/equatorial Hs |

These energies are inferred from studies of cyclooctene and its derivatives.

Comparative Analysis with Saturated Cyclooctane Analogues

The saturated analogue, ethyl 2-aminocyclooctane-1-carboxylate, lacks the double bond and exhibits distinct structural and conformational properties.

Structural Differences

| Property | This compound | Saturated Analogue |

|---|---|---|

| Double Bond | Present (C1–C2) | Absent |

| Stereochemical Constraints | Z configuration enforced | No stereochemical restrictions |

| Ring Strain | Higher (due to double bond) | Lower (no angle strain) |

Conformational Behavior

Cyclooctane’s dominant conformations include:

- Boat-Chair (BC) : Most stable, analogous to cyclooctene’s BC conformation.

- Crown (Cr) : Planar structure with alternating axial/equatorial hydrogens.

| Conformation | Cyclooctene Derivative | Cyclooctane Analogue |

|---|---|---|

| Boat-Chair | Stabilized by Z configuration | Most stable |

| Crown | Less favorable due to steric clashes | Common in solution |

Reactivity and Stability

The unsaturated compound’s double bond introduces:

Propiedades

IUPAC Name |

ethyl (1Z)-2-aminocyclooctene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-2-14-11(13)9-7-5-3-4-6-8-10(9)12/h2-8,12H2,1H3/b10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYIXAJQXKVEPM-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C/1=C(/CCCCCC1)\N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl (1Z)-2-aminocyclooctene-1-carboxylate can be synthesized through the esterification of 2-aminocyclooctene-1-carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (1Z)-2-aminocyclooctene-1-carboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Hydrolysis: 2-aminocyclooctene-1-carboxylic acid and ethanol.

Reduction: 2-aminocyclooctanol.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ethyl (1Z)-2-aminocyclooctene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can affect various biochemical pathways and processes.

Comparación Con Compuestos Similares

Table 1: Structural Comparison

Z-Configured Alkenes in Related Compounds

The Z-configuration is critical in determining physicochemical properties:

- Anethole (1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene, ): This compound’s Z-alkene contributes to its sweet, anise-like odor and higher polarity compared to the E-isomer. Similarly, the Z-configuration in this compound may enhance dipole-dipole interactions, affecting solubility and crystallization behavior .

- Bifenthrin (): A pyrethroid insecticide with a Z-configured cyclopropane ring. The Z-configuration here is essential for bioactivity, suggesting that stereochemistry in the target compound could similarly influence its interactions with biological targets .

Amino-Ester Derivatives in Bioactive Compounds

- Schiff Base Derivatives (): Ethyl esters with amino groups often form intramolecular hydrogen bonds (e.g., N–H⋯O), stabilizing their structures. The cyclooctene derivative likely exhibits similar stabilization, as seen in related pyrazole-carboxylates .

- Antimicrobial Activity: Pyrazole derivatives with amino-ester motifs () show antimicrobial properties. The cyclooctene compound’s larger ring may alter membrane permeability or enzyme binding compared to smaller analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl (1Z)-2-aminocyclooctene-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or ring-closing metathesis, followed by functionalization of the amino and ester groups. Key reagents include chiral amines, transition metal catalysts (e.g., Grubbs catalysts), and protecting groups like Boc or Fmoc. Reaction temperature (e.g., −78°C for stereocontrol) and solvent polarity (e.g., THF vs. DCM) critically affect stereoselectivity .

- Data Contradictions : Conflicting reports on enantiomeric excess (e.e.) in cyclopropane synthesis may arise from incomplete quenching of intermediates or competing reaction pathways. Validate purity via HPLC with chiral columns and compare kinetic vs. thermodynamic control mechanisms .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- Methodology :

- 1H/13C NMR : Assign cyclooctene protons using COSY and NOESY to confirm (1Z)-configuration. The amino group’s chemical shift (δ 1.5–2.5 ppm) distinguishes free vs. protected amines .

- IR : Ester carbonyl stretching (~1740 cm⁻¹) and amine N–H bending (~1600 cm⁻¹) confirm functional groups.

- HRMS : Exact mass (e.g., 211.1312 for C₁₁H₁₇NO₂) validates molecular formula .

- Example Data :

| Technique | Key Peaks/Signals | Interpretation |

|---|---|---|

| 1H NMR | δ 5.2–5.8 (m, 2H) | Cyclooctene protons |

| 13C NMR | δ 170.5 (C=O) | Ester carbonyl |

Q. What safety precautions are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.